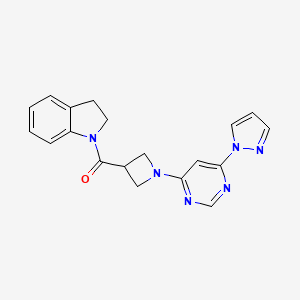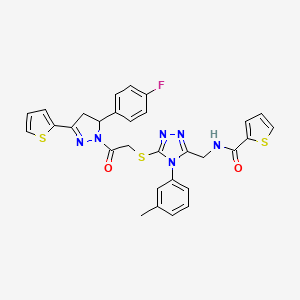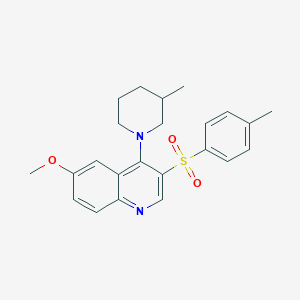![molecular formula C21H28N4O2 B2507691 N-(2,5-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1226430-78-9](/img/structure/B2507691.png)
N-(2,5-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(2,5-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a complex organic molecule that can be understood by breaking down its structure into functional groups and substituents. While the specific compound is not directly described in the provided papers, we can infer some information based on structurally similar compounds. For instance, the molecule described in the first paper contains an N-(4,6-dimethylpyrid-2-yl)acetamide group and a 3-methylnitrobenzene group, which suggests that the compound may also exhibit planarity in certain regions and potentially form intramolecular hydrogen bonds contributing to its structural stability .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the acetamide linkage and the introduction of the pyrimidinyl moiety. The second paper discusses the synthesis of N-(arylpiperazinyl)acetamide derivatives, which indicates that similar synthetic routes could be employed for the target compound, possibly involving the use of piperazine derivatives and subsequent functionalization .
Molecular Structure Analysis
The molecular structure of the compound would be expected to feature several distinct regions, including the dimethylphenyl and pyrimidinyl groups, which may influence the overall geometry and electronic distribution. The presence of a piperidinyl group suggests potential for conformational flexibility. The structure-affinity relationships discussed in the second paper highlight the importance of specific structural features for receptor affinity, which could be relevant for understanding the biological activity of the compound .
Chemical Reactions Analysis
The reactivity of the compound would be influenced by its functional groups. The acetamide moiety could be involved in hydrogen bonding, as seen in the first paper, where an intramolecular hydrogen bond contributes to the planarity of the molecule . Additionally, the presence of a pyrimidinyl group could offer sites for further chemical modifications or interactions with biological targets, as suggested by the binding experiments described in the second paper .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The planarity and potential intramolecular hydrogen bonding could affect its melting point and solubility. The presence of multiple aromatic rings and a piperidinyl group could influence its lipophilicity, which is important for its potential as a biologically active molecule. The binding affinity for receptors, as discussed in the second paper, would be a key chemical property if the compound is intended for use as a ligand in biological systems .
Aplicaciones Científicas De Investigación
Synthetic Chemistry and Structural Analysis
The chemical structure and synthetic pathways of compounds related to N-(2,5-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide have been extensively studied. For instance, the synthesis and X-ray structure determination of heterocyclic derivatives, including pyrimidinones and oxazinones, offer insights into the compound's potential chemical behaviors and applications in materials science (Banfield et al., 1987; Kinoshita et al., 1989).
Antimicrobial Activity
Research has highlighted the antimicrobial properties of compounds with similar structures, focusing on their potential as antibacterial and antifungal agents. These studies provide a foundation for further exploration of this compound in antimicrobial applications (Hossan et al., 2012; Aggarwal et al., 2014).
Cognitive Function Enhancement
Explorations into N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384) and related compounds demonstrate potential cognitive function enhancement, providing a base for studying the parent compound's effects on learning and memory (Sakurai et al., 1989).
Insecticidal and Antibacterial Potential
Compounds structurally similar to this compound have been synthesized and tested for their insecticidal and antibacterial activities, highlighting their potential use in agricultural and medical fields (Deohate et al., 2020).
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-14-7-9-25(10-8-14)21-22-17(4)12-20(24-21)27-13-19(26)23-18-11-15(2)5-6-16(18)3/h5-6,11-12,14H,7-10,13H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFJDMBRIUMBAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NC3=C(C=CC(=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2507609.png)
![2-N-Boc-2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylic acid](/img/structure/B2507610.png)

![N'-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2507614.png)

![N-(3-chloro-4-fluorobenzyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2507617.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]oxyacetate](/img/structure/B2507618.png)

![methyl N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycinate](/img/structure/B2507622.png)
![3-(1-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2507624.png)


![ethyl 2-((4-oxo-7-phenyl-3-(p-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2507630.png)
![9-[(4-Bromophenyl)methyl]-3-(4-methoxyphenyl)-5,7-dimethyl-5,7,9-trihydro-1,2, 4-triazolo[3,4-i]purine-6,8-dione](/img/no-structure.png)